

Application Note: Determination of Sodium Lactate in Injections by RP-HPLC

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Compound of Interest

Compound Name: Sodium D-lactate

Cat. No.: B1260880

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This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of sodium lactate in pharmaceutical injections. This method is simple, rapid, and accurate, making it suitable for routine quality control analysis.

Introduction

Sodium lactate is the sodium salt of lactic acid and is utilized in intravenous infusions to replenish body fluids and mineral salts.[1] Accurate determination of its concentration in pharmaceutical formulations is crucial to ensure product quality and patient safety. This document provides a detailed protocol for an RP-HPLC method that effectively separates and quantifies sodium lactate.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions derived from established methods. [2][3][4]

Parameter	Recommended Conditions
HPLC System	Isocratic HPLC with UV Detector
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	0.1M Sulfuric Acid in HPLC grade water[2] or 0.1% Phosphoric Acid in water[3]
Flow Rate	0.6 - 1.2 mL/min[2][3]
Injection Volume	10 - 20 µL[3][4]
Column Temperature	Ambient or 40°C[3][4]
Detection Wavelength	200 - 210 nm[2][3]
Run Time	Approximately 8-10 minutes

- Mobile Phase Preparation (0.1M Sulfuric Acid): Carefully add 5.4 mL of concentrated sulfuric acid to 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas prior to use.[2]
- Standard Stock Solution: Accurately weigh about 100 mg of sodium lactate reference standard and dissolve in a 100 mL volumetric flask with HPLC grade water to obtain a concentration of approximately 1 mg/mL.[2]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations within the desired linear range (e.g., 0.5 mg/mL to 6.0 mg/mL).[4]
- Sample Preparation: Dilute the sodium lactate injection formulation with HPLC grade water to obtain a theoretical concentration within the calibration range.

Method Validation Summary

The described RP-HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.

The method exhibits excellent linearity over the specified concentration ranges.

Analyte	Linearity Range (mg/mL)	Correlation Coefficient (r^2)	Reference
Sodium Lactate	0.51 - 6.07	0.9999	[4]
Sodium Lactate	0.79 - 3.8	> 0.9999	[3]
Sodium Lactate	0.001 - 0.005 (g/mL)	0.9999	[2]

The accuracy of the method was confirmed by recovery studies, with results typically falling within 98-102%.

Analyte	Concentration Level	Mean Recovery (%)	RSD (%)	Reference
Sodium Lactate	Not Specified	99.47	0.75	[4]
Sodium Lactate	50%	99.3	-	[1]
Sodium Lactate	100%	99.1	-	[1]
Sodium Lactate	150%	99.0	-	[1]

The precision of the method is demonstrated by the low relative standard deviation (RSD) for replicate measurements.

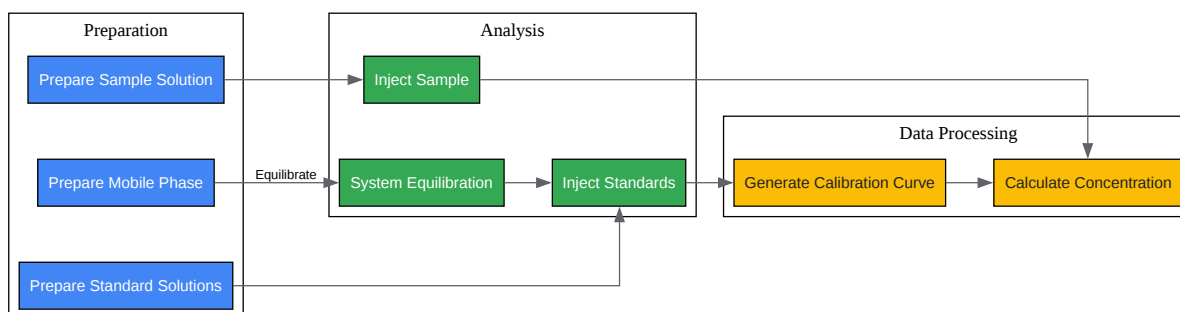
Parameter	Analyte	RSD (%)	Reference
Method Precision	Sodium Lactate	< 2.0	[2]
Intermediate Precision	Sodium Lactate	< 2.0	[2]

Experimental Protocol

- System Preparation:
 - Prepare the mobile phase as described in section 2.2.

- Purge the HPLC system with the mobile phase.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Calibration Curve:
 - Inject equal volumes (e.g., 20 μ L) of each working standard solution in triplicate.
 - Record the peak area for each injection.
 - Plot a calibration curve of peak area versus concentration.
 - Perform a linear regression analysis and determine the correlation coefficient.
- Sample Analysis:
 - Inject the prepared sample solution in triplicate.
 - Record the peak area of the sodium lactate peak.
 - Calculate the concentration of sodium lactate in the sample using the linear regression equation from the calibration curve.
- System Suitability:
 - Inject a standard solution five times.
 - The %RSD of the peak area should be not more than 2.0%.
 - The theoretical plates should be not less than 5000.
 - The tailing factor should be not more than 2.0.[\[2\]](#)

Workflow Diagram



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Caption: Workflow for the RP-HPLC determination of sodium lactate.

Conclusion

The described RP-HPLC method is demonstrated to be a suitable and reliable approach for the routine quality control analysis of sodium lactate in injection solutions. The method is simple, accurate, precise, and specific, with a short run time that allows for high throughput of samples.

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